molecular formula C11H15NO2S B12292931 2-Amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid

2-Amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid

Cat. No.: B12292931
M. Wt: 225.31 g/mol
InChI Key: UIVAQPMCVSDPDE-UHFFFAOYSA-N
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Description

S-(3,4-Dimethylbenzene)-L-cysteine: is an organic compound that features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an L-cysteine moiety attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3,4-Dimethylbenzene)-L-cysteine typically involves the reaction of 3,4-dimethylbenzene with L-cysteine. One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the cysteine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of S-(3,4-Dimethylbenzene)-L-cysteine may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(3,4-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

S-(3,4-Dimethylbenzene)-L-cysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(3,4-Dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfur atom in the cysteine moiety can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • S-(3,4-Dimethylphenyl)-L-cysteine
  • S-(3,4-Dimethylbenzyl)-L-cysteine
  • S-(3,4-Dimethylphenyl)-L-cysteine methyl ester

Comparison: S-(3,4-Dimethylbenzene)-L-cysteine is unique due to the specific positioning of the methyl groups on the benzene ring and the attachment of the L-cysteine moiety via a sulfur atom. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methyl groups can influence the compound’s reactivity and binding interactions, making it a valuable tool in various research applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)

InChI Key

UIVAQPMCVSDPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCC(C(=O)O)N)C

Origin of Product

United States

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